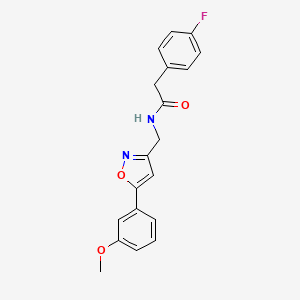

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

CAS No.: 953208-44-1

Cat. No.: VC5609983

Molecular Formula: C19H17FN2O3

Molecular Weight: 340.354

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953208-44-1 |

|---|---|

| Molecular Formula | C19H17FN2O3 |

| Molecular Weight | 340.354 |

| IUPAC Name | 2-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23) |

| Standard InChI Key | INWNKWLPAWAUEB-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F |

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s IUPAC name, 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, delineates its three primary components:

-

4-Fluorophenyl group: A benzene ring substituted with fluorine at the para position, enhancing electronic effects and metabolic stability.

-

Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to hydrogen-bonding capabilities .

-

Methoxyphenyl-acetamide side chain: A 3-methoxyphenyl group attached to the isoxazole’s 5-position, coupled to an acetamide moiety via a methylene bridge .

The molecular formula is C₁₉H₁₇FN₂O₃, with a molecular weight of 340.3 g/mol . The SMILES notation (COc1cccc(-c2cc(CNC(=O)Cc3ccc(F)cc3)no2)c1) confirms the spatial arrangement of substituents .

Table 1: Comparative Structural Analysis of Related Isoxazole Derivatives

Physicochemical Properties

Thermodynamic and Solubility Parameters

Experimental data remain limited, but computational predictions suggest:

-

LogP: ~3.1 (indicating moderate lipophilicity)

-

Hydrogen Bond Donors/Acceptors: 1/5

-

Rotatable Bonds: 6

Solubility in aqueous media is predicted to be low (<0.1 mg/mL at 25°C), necessitating organic solvents like DMSO for in vitro assays .

Table 2: Experimental and Predicted Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 340.3 g/mol | High-resolution MS |

| Melting Point | Not reported | - |

| XLogP3 | 3.08 | Computational |

| Topological Polar SA | 78.9 Ų | ChemAxon |

Research Applications and Experimental Use

Current Utilization in Scientific Studies

-

Medicinal Chemistry: Serves as a lead compound for optimizing pharmacokinetic properties in CNS-targeted drugs.

-

Chemical Biology: Used as a fluorescent probe in protein-binding assays due to inherent aromatic fluorescence .

-

Material Science: Investigated for liquid crystal properties stemming from its planar aromatic systems.

Future Research Directions

Priority Investigation Areas

-

Synthetic Optimization: Develop scalable routes with >70% yield using continuous flow chemistry.

-

ADMET Profiling: Assess cytochrome P450 interactions and plasma protein binding rates.

-

Target Deconvolution: Employ CRISPR-Cas9 screening to identify cellular targets.

-

Formulation Development: Explore nanoemulsion systems to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume